
Apixaban Metabolite 5 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apixaban Metabolite 5 Methyl Ester is a derivative of Apixaban, a potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an oral anticoagulant for the prevention and treatment of thromboembolic disorders. The metabolite is formed through the metabolic processes in the body and retains some of the pharmacological properties of the parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Apixaban Metabolite 5 Methyl Ester involves multiple steps starting from inexpensive precursors. One common route involves the use of 4-chloronitrobenzene and piperidine. The process includes oxidation of the piperidine cycle to form lactams under mild conditions using sodium chlorite in a CO₂ atmosphere . The intermediate compounds are typically purified through simple slurry or recrystallization methods, avoiding the need for column chromatography .
Industrial Production Methods
Industrial production of Apixaban and its metabolites follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving automated systems for reaction monitoring and control. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Apixaban Metabolite 5 Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Sodium chlorite, mild acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final metabolite. These intermediates often contain lactam structures essential for the pharmacological activity of the compound .
Wissenschaftliche Forschungsanwendungen
Apixaban Metabolite 5 Methyl Ester has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Apixaban and its metabolites.
Biology: Studied for its interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and safety profile in comparison to the parent compound.
Industry: Utilized in the development of new anticoagulant drugs and in the optimization of existing drug formulations
Wirkmechanismus
The mechanism of action of Apixaban Metabolite 5 Methyl Ester involves the inhibition of factor Xa, a key enzyme in the coagulation cascade. By binding to factor Xa, the metabolite prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This action is independent of antithrombin III and affects both free and clot-bound factor Xa .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rivaroxaban: Another factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: A direct factor Xa inhibitor used for similar indications.
Betrixaban: A newer factor Xa inhibitor with a longer half-life.
Uniqueness
Apixaban Metabolite 5 Methyl Ester is unique due to its specific metabolic pathway and the formation of a sulfate conjugate, which is inactive against factor Xa. This differentiates it from other metabolites and contributes to its distinct pharmacokinetic profile .
Eigenschaften
Molekularformel |
C26H29N5O5 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
methyl 5-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoate |
InChI |
InChI=1S/C26H29N5O5/c1-35-20-12-10-19(11-13-20)31-24-21(23(29-31)25(27)33)14-16-30(26(24)34)18-8-6-17(7-9-18)28-15-4-3-5-22(32)36-2/h6-13,28H,3-5,14-16H2,1-2H3,(H2,27,33) |
InChI-Schlüssel |
NYKOPPHOFJMIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)NCCCCC(=O)OC)C(=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)
![5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)
![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
![3-[2-[[2-(3-Hydroxyazetidin-1-yl)-6-(oxolan-3-yl)pyrimidin-4-yl]amino]ethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B15291901.png)
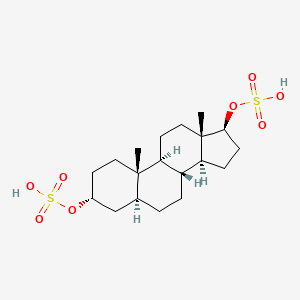

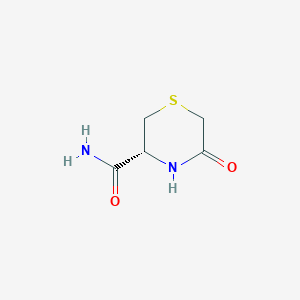
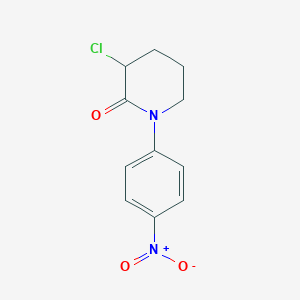
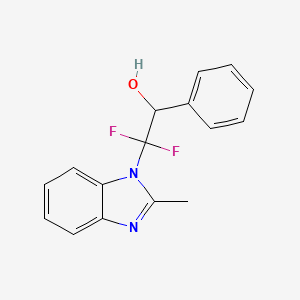

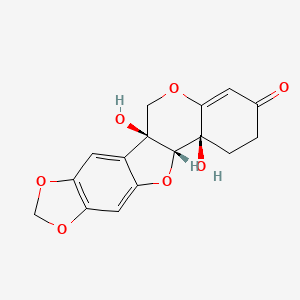

![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)

